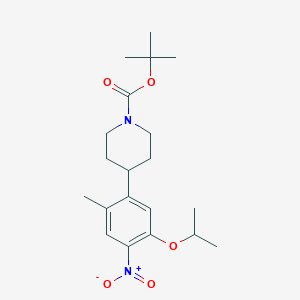![molecular formula C17H13N3O2 B11835398 1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione CAS No. 62707-34-0](/img/structure/B11835398.png)
1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazole ring fused to a quinazoline moiety, with a 4-methylphenyl group attached to the imidazole ring.
Métodos De Preparación
The synthesis of 1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a typical synthetic route might involve the reaction of 2-aminobenzamide with 4-methylbenzaldehyde in the presence of a suitable catalyst to form the desired imidazoquinazoline structure . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione can be compared with other similar compounds, such as:
Benzo[4,5]imidazo[1,2-a]pyrimidine: Known for its COX-2 inhibitory activity and anti-inflammatory properties.
2,3-Dihydroquinazolin-4(1H)-ones: Exhibits antitumor and antiviral activities.
Imidazo[1,2-c]quinazoline derivatives: Used in various pharmaceutical applications due to their diverse biological activities. The uniqueness of this compound lies in its specific structure and the resulting biological activities, which make it a valuable compound for research and development.
Propiedades
Número CAS |
62707-34-0 |
|---|---|
Fórmula molecular |
C17H13N3O2 |
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3H-imidazo[2,1-b]quinazoline-2,5-dione |
InChI |
InChI=1S/C17H13N3O2/c1-11-6-8-12(9-7-11)20-15(21)10-19-16(22)13-4-2-3-5-14(13)18-17(19)20/h2-9H,10H2,1H3 |
Clave InChI |
GXGXBSNITOWHMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)CN3C2=NC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,4S,5S,6R)-11-methyl-5-trimethylsilyloxy-4-(trimethylsilyloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B11835320.png)
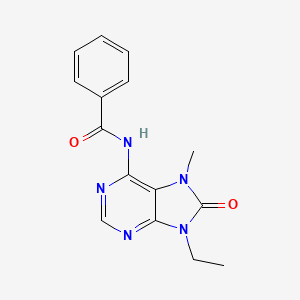

![(7aR,9R,12S)-9-methyl-12-phenyl-8,9-dihydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazin-10(7aH)-one](/img/structure/B11835347.png)
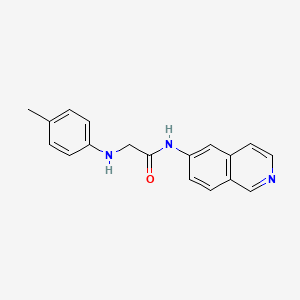
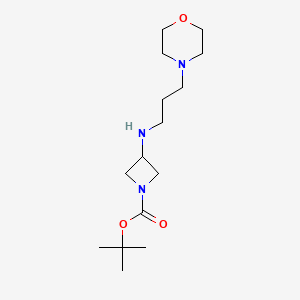
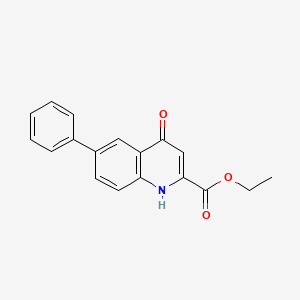
![1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol](/img/structure/B11835372.png)


